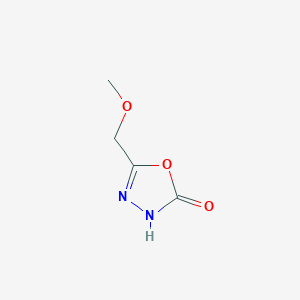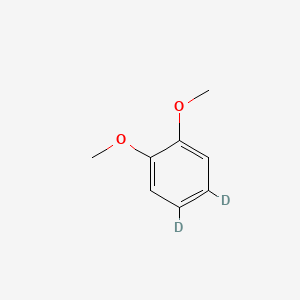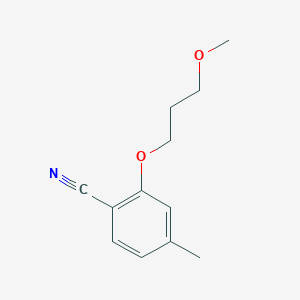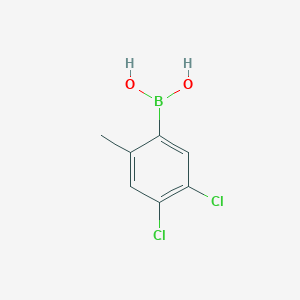
4,5-Dichloro-2-methylphenylboronic acid
Vue d'ensemble
Description
4,5-Dichloro-2-methylphenylboronic acid (DCMPA) is an important boronic acid derivative which has been extensively studied and applied in scientific research due to its unique chemical and physical properties. DCMPA has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In particular, DCMPA has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Application Summary: Boronic acids, including 2-methylphenylboronic acid, are widely used in Suzuki–Miyaura (SM) cross-coupling, a popular method for forming carbon-carbon bonds. This reaction is known for its mild and functional group tolerant reaction conditions, and the use of stable, readily prepared, and generally environmentally benign organoboron reagents .
- Results or Outcomes: A kinetic analysis of a competition conducted between two boronic acids demonstrated experimentally that the boronic acid was the most reactive species. Even when the proportion of one boronic acid was very small in comparison to the other, the product contained the labelled ring during the initial stages of reaction .
Palladium-Catalyzed Direct Arylation
- Application Summary: Boronic acids are used in palladium-catalyzed direct arylation reactions. This method allows for the direct introduction of an aryl group to a substrate without the need for pre-functionalization .
- Methods of Application: The reaction typically involves the use of a palladium catalyst, a boronic acid as the aryl source, and a suitable substrate. The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the substrate .
- Results or Outcomes: This method has been used to synthesize a wide range of arylated products. The reaction conditions are generally mild and tolerate a variety of functional groups .
Palladium-Catalyzed Direct Arylation
- Application Summary: Boronic acids are used in palladium-catalyzed direct arylation reactions. This method allows for the direct introduction of an aryl group to a substrate without the need for pre-functionalization .
- Methods of Application: The reaction typically involves the use of a palladium catalyst, a boronic acid as the aryl source, and a suitable substrate. The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the substrate .
- Results or Outcomes: This method has been used to synthesize a wide range of arylated products. The reaction conditions are generally mild and tolerate a variety of functional groups .
Propriétés
IUPAC Name |
(4,5-dichloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTUVOHTOREJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



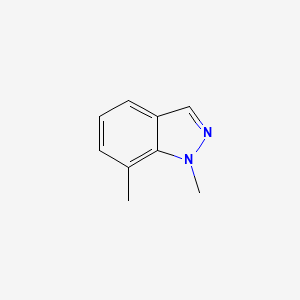
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
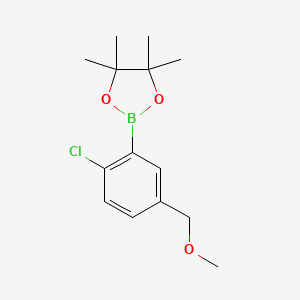
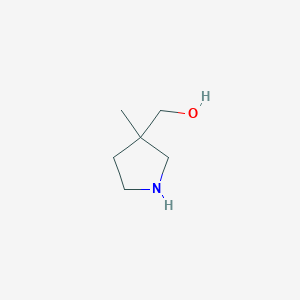
![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
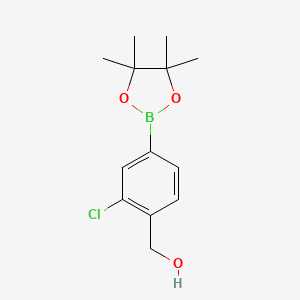
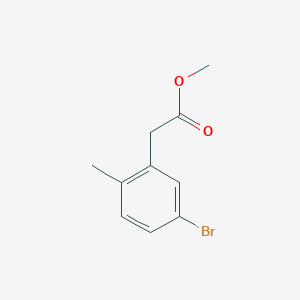
![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426701.png)
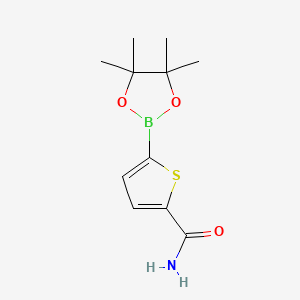
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)
